H-gamma-Glu-Gly-Gly-OH

Übersicht

Beschreibung

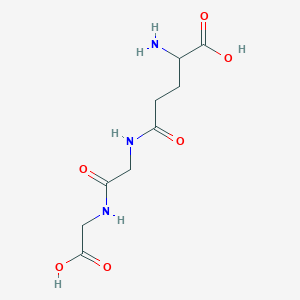

“H-gamma-Glu-Gly-Gly-OH” is a glutamyl-L-amino acid . It is obtained by the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It is also known as “gamma-glutamyl-glycyl-glycine” and has a molecular formula of C9H15N3O6 .

Synthesis Analysis

The synthesis of “H-gamma-Glu-Gly-Gly-OH” is linked to glutathione (GSH) metabolism . It is possibly yielded by the action of two enzymes: gamma-glutamyl transferase (γ-GT) or glutamate cysteine ligase (GCL) . The first step of glutathione synthesis, that is, the condensation of cysteine and on the gamma carboxylic group of glutamate is catalyzed by GCL .Molecular Structure Analysis

The molecular structure of “H-gamma-Glu-Gly-Gly-OH” is derived from the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It has a molecular weight of 261.23 .Chemical Reactions Analysis

“H-gamma-Glu-Gly-Gly-OH” can elicit excitatory effects on neurons likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors . These effects are dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) . At low concentration, “H-gamma-Glu-Gly-Gly-OH” potentiated the responses of glutamate on NMDA receptors .Physical And Chemical Properties Analysis

“H-gamma-Glu-Gly-Gly-OH” has a melting point of 176-178 °C and a boiling point of 749.0±60.0 °C . It has a density of 1.433±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Neuropharmacology

- Summary of the application : The compound “H-gamma-Glu-Gly-Gly-OH” has been studied for its activity on neurons, specifically its effects on N-methyl-D-aspartate (NMDA) receptors .

- Methods of application : The compound was synthesized and tested on cultured neurons. Its effects were observed and measured .

- Results or outcomes : The compound was found to elicit excitatory effects on neurons, likely by activating mainly the NMDA receptors. These effects were dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX). It was observed that the compound partially activated NMDA receptors and exhibited better efficacy for NMDA receptors containing the GluN2B subunit .

Biochemistry

- Summary of the application : “H-gamma-Glu-Gly-Gly-OH” is linked to glutathione (GSH) metabolism .

- Methods of application : The endogenous production of “H-gamma-Glu-Gly-Gly-OH” was measured by LC-MS on the extracellular medium of C6 rat astroglioma cells .

- Results or outcomes : It was found that extracellular “H-gamma-Glu-Gly-Gly-OH” concentration was, to some extent, directly linked to GSH metabolism as “H-gamma-Glu-Gly-Gly-OH” can be a by-product of glutathione (GSH) breakdown after gamma-glutamyl transferase action .

Enzymology

- Summary of the application : “H-gamma-Glu-Gly-Gly-OH” is involved in the enzymatic reaction catalyzed by glutathione gamma-glutamylcysteinyltransferase .

- Methods of application : The enzyme glutathione gamma-glutamylcysteinyltransferase catalyzes the chemical reaction involving glutathione and [Glu (-Cys)]n-Gly .

- Results or outcomes : The two products of this enzymatic reaction are Gly and [Glu (-Cys)]n+1-Gly .

Antioxidant Defense

- Summary of the application : “H-gamma-Glu-Gly-Gly-OH” is linked to the cell’s antioxidant defense against oxidative stress .

- Methods of application : The production of “H-gamma-Glu-Gly-Gly-OH” was measured in relation to the activity of the GSH cycle .

- Results or outcomes : The production of “H-gamma-Glu-Gly-Gly-OH” may reflect the activity of the GSH cycle, and thus, indirectly, the cell’s build-up defense against oxidative stress .

Gamma-Glutamyl Transferase Activity

- Summary of the application : “H-gamma-Glu-Gly-Gly-OH” is involved in the enzymatic reaction catalyzed by gamma-glutamyl transferase (γ-GT) or glutamate cysteine ligase (GCL) .

- Methods of application : The synthesis of “H-gamma-Glu-Gly-Gly-OH” is linked to the action of two enzymes: either γ-GT or GCL .

- Results or outcomes : γ-GT is involved in GSH/GSSG degradation . To some extent, “H-gamma-Glu-Gly-Gly-OH” production may reflect the activity of the GSH cycle .

Glutathione Synthesis

- Summary of the application : “H-gamma-Glu-Gly-Gly-OH” is linked to the first step of glutathione (GSH) synthesis .

- Methods of application : The first step of GSH synthesis, that is, the condensation of cysteine and on the gamma carboxylic group of glutamate is catalyzed by GCL .

- Results or outcomes : “H-gamma-Glu-Gly-Gly-OH” synthesis is therefore linked to GSH metabolism .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-5(9(17)18)1-2-6(13)11-3-7(14)12-4-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAZIEYJAWTKLB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317485 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-gamma-Glu-Gly-Gly-OH | |

CAS RN |

13640-39-6 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13640-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.